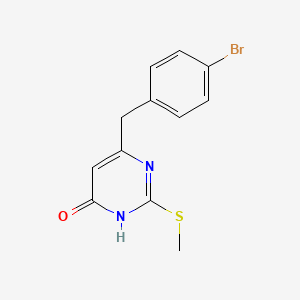
6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
Descripción general
Descripción
6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is composed of a pyrimidine ring with a methylthio substituent and a 4-bromobenzyl group. This compound has been studied for its potential applications in biomedical research, including drug development, gene expression analysis, and cancer research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has demonstrated the synthesis and testing of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides for their biological activities. Compounds synthesized through glycosylation procedures exhibited significant activity against measles in vitro and moderate antitumor activity against leukemia, highlighting the potential of pyrimidine derivatives in developing therapeutic agents (Petrie et al., 1985).
Another study focused on the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, exploring their biological activities. Some derivatives showed significant activity against viruses and tumor cells, with particular compounds demonstrating potent inhibitory growth effects on leukemia, underscoring the therapeutic potential of pyrimidine nucleosides (Cottam et al., 1984).
Antimicrobial Applications
- A study on pyrimidine derivatives incorporated into polyurethane varnish and printing ink paste revealed excellent antimicrobial effects against various microbial strains. This suggests the utility of such compounds in surface coatings and ink pastes to confer antimicrobial properties, thereby enhancing material safety and longevity (El‐Wahab et al., 2015).
Sensor and Imaging Applications
- Research on fluorescent sensors for the detection of aluminum ion, utilizing compounds including 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol, showcased the utility of pyrimidine derivatives in selective recognition and imaging applications. Such sensors have been recommended for selective detection and logic gate applications, further indicating their versatility in chemical sensing and biological imaging (Yadav & Singh, 2018).
Propiedades
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-17-12-14-10(7-11(16)15-12)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWIQGOBPFEOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



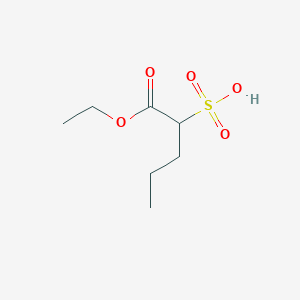


![6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1493704.png)
![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1493706.png)

![4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol](/img/structure/B1493708.png)
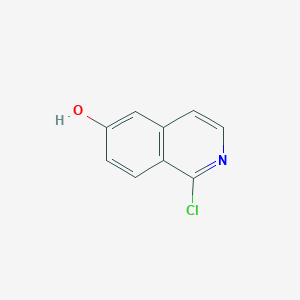
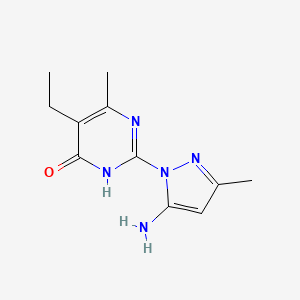
![2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/no-structure.png)
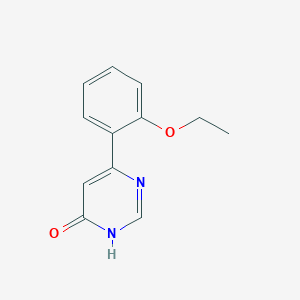
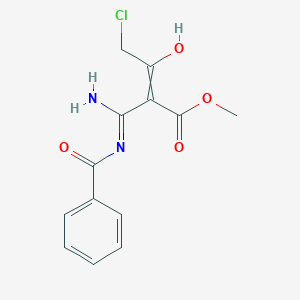
![6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493716.png)
